2,3,4-Trimethoxyphenylmagnesium bromide
Description
Significance of Grignard Reagents in Carbon-Carbon Bond Formation Methodologies
Grignard reagents, with the general formula R-Mg-X, are renowned for their fundamental role in creating new carbon-carbon bonds, a process that lies at the heart of constructing the carbon skeletons of organic molecules. researchgate.netyoutube.commasterorganicchemistry.com Their reactions with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, provide reliable pathways to alcohols, ketones, and carboxylic acids, respectively. masterorganicchemistry.commasterorganicchemistry.com This versatility has made them indispensable in both academic research and industrial applications, including the synthesis of fine chemicals and pharmaceuticals.
The reactivity of a Grignard reagent is intrinsically linked to the polarization of the carbon-magnesium bond. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) imparts a high degree of ionic character to the bond, rendering the carbon atom a potent nucleophile. youtube.com This inherent reactivity allows for the facile formation of new bonds with electrophilic carbon centers.
Historical Context and Evolution of Organomagnesium Chemistry for Complex Molecular Architectures
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a pivotal moment in the history of chemistry and was recognized with the Nobel Prize in Chemistry in 1912. Initially prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent, these reagents quickly demonstrated their broad applicability.
Over the decades, the field of organomagnesium chemistry has evolved significantly. Early work focused on simple alkyl and aryl Grignard reagents. However, the demand for more sophisticated molecules has driven the development of methods to prepare highly functionalized Grignard reagents. A key challenge has been the incompatibility of the highly basic and nucleophilic Grignard reagent with many common functional groups, such as esters, nitriles, and nitro groups. Modern techniques, such as the halogen-magnesium exchange reaction, have largely overcome these limitations, enabling the preparation of a diverse array of functionalized organomagnesium compounds that were previously inaccessible.
Position of Substituted Phenylmagnesium Bromides as Versatile Synthetic Intermediates
Substituted phenylmagnesium bromides are a particularly important subclass of Grignard reagents, serving as synthetic equivalents of substituted phenyl anions. These reagents are crucial for introducing substituted aromatic moieties into a wide variety of organic frameworks. Their utility is prominently featured in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science.
The electronic and steric properties of the substituents on the phenyl ring can significantly influence the reactivity of the Grignard reagent. Electron-donating groups can enhance the nucleophilicity of the aryl carbon, while electron-withdrawing groups can diminish it. The position of these substituents also plays a critical role in directing the outcome of reactions.
Research Landscape and Emerging Trends in the Chemistry of 2,3,4-Trimethoxyphenylmagnesium Bromide
This compound (CAS Number: 114605-54-8) has emerged as a valuable reagent in specialized areas of organic synthesis. Its unique substitution pattern, featuring three methoxy (B1213986) groups on the aromatic ring, imparts specific reactivity and has led to its application in the synthesis of complex natural products and in novel rearrangement reactions.
A notable application of this reagent is in the synthesis of the natural product acamelin. masterorganicchemistry.comnumberanalytics.com Furthermore, it has been instrumental in the rearrangement of aryl-8-oxabicyclooctenones, leading to the formation of novel biaryls and 1-aryl-3-furylpropanones. researchgate.netnih.gov These examples highlight the growing interest in utilizing highly substituted and functionalized Grignard reagents like this compound to access complex molecular targets that would be challenging to synthesize via traditional methods.
The ongoing research in this area focuses on expanding the scope of reactions for such polysubstituted Grignard reagents, including their participation in transition-metal-catalyzed cross-coupling reactions to form a wider array of functionalized biaryls and other complex structures. The development of more efficient and selective methods for their preparation and subsequent reactions remains an active area of investigation.
| Property | Value |
| Chemical Formula | C₉H₁₁BrMgO₃ |
| Molecular Weight | 271.39 g/mol |
| CAS Number | 114605-54-8 |
| Appearance | Typically a solution in an ethereal solvent like THF. |
| Solubility | Soluble in ethereal solvents. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1,2,3-trimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHSUYBWZCNNGK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4 Trimethoxyphenylmagnesium Bromide
Direct Halogen-Magnesium Exchange Strategies
The most common method for preparing Grignard reagents involves the direct insertion of magnesium metal into a carbon-halogen bond. For 2,3,4-trimethoxyphenylmagnesium bromide, this entails the reaction of 1-bromo-2,3,4-trimethoxybenzene (B77699) with magnesium. The success of this reaction is highly dependent on a number of factors, including reaction conditions, the nature of the magnesium, the solvent system employed, and the presence of any mediating additives.
Optimization of Reaction Conditions for Bromobenzene (B47551) Precursors
The formation of this compound from its corresponding bromobenzene precursor, 1-bromo-2,3,4-trimethoxybenzene, is a process that requires careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts, such as the Wurtz coupling product. Key parameters that are typically optimized include temperature, reaction time, and the method of initiation.
The initiation of the Grignard reaction can sometimes be sluggish and is often a critical step. Gentle heating is a common method to initiate the reaction. Once initiated, the reaction is typically exothermic, and the temperature is often controlled to maintain a gentle reflux of the solvent. The progress of the reaction can be monitored by the disappearance of the magnesium metal.
While specific optimization data for 1-bromo-2,3,4-trimethoxybenzene is not extensively published in comparative tables, the general principles of Grignard reagent formation from aryl bromides can be applied. The following table illustrates a typical range of conditions that would be investigated to optimize the synthesis of an aryl Grignard reagent like this compound.
Table 1: General Optimization Parameters for Aryl Grignard Reagent Formation
| Parameter | Condition Range | Rationale and Expected Outcome |
|---|---|---|
| Temperature | Room Temperature to Reflux | Higher temperatures can facilitate initiation and increase reaction rate, but may also promote side reactions. The optimal temperature balances rate and selectivity. |
| Reaction Time | 1 - 24 hours | Sufficient time is required for the complete consumption of the magnesium and aryl bromide. The reaction is typically monitored until the magnesium is fully reacted. |
| Initiation Method | Iodine crystal, 1,2-dibromoethane, gentle heating | These methods help to activate the magnesium surface by removing the passivating oxide layer, thus facilitating the insertion of magnesium into the carbon-bromine bond. |
| Concentration | 0.1 - 2.0 M | Higher concentrations can increase the reaction rate, but may also lead to issues with solubility and heat dissipation. |
Role of Magnesium Activation Protocols (e.g., Rieke Magnesium)
Standard magnesium turnings are often coated with a passivating layer of magnesium oxide, which can hinder the initiation of the Grignard reaction. To overcome this, various magnesium activation methods have been developed. A particularly effective method is the use of Rieke magnesium, a highly reactive form of magnesium powder. adichemistry.com
Rieke magnesium is typically prepared by the reduction of a magnesium salt, such as magnesium chloride, with an alkali metal like potassium or lithium. rsc.org This process generates a fine, black powder of magnesium with a large surface area and free of the oxide layer, rendering it significantly more reactive than standard magnesium turnings. adichemistry.comrsc.org
The use of Rieke magnesium allows for the formation of Grignard reagents under much milder conditions, often at temperatures as low as -78°C. nih.gov This is particularly advantageous for the synthesis of functionalized Grignard reagents, as the low temperatures can help to suppress side reactions with sensitive functional groups that might be present on the aromatic ring. nih.govresearchgate.net
Impact of Solvent Systems (e.g., Tetrahydrofuran (B95107), Diethyl Ether) on Formation and Stability
The choice of solvent is crucial for the successful formation and stability of Grignard reagents. Ethereal solvents are essential as they solvate and stabilize the Grignard reagent through coordination of the ether oxygen atoms to the magnesium center. The two most commonly used solvents for this purpose are diethyl ether and tetrahydrofuran (THF). clockss.orgmasterorganicchemistry.com
Diethyl ether has a lower boiling point (34.6°C), which can be advantageous for controlling the reaction temperature. It is also less polar than THF.
Tetrahydrofuran (THF) is a more polar solvent and a stronger Lewis base, leading to better stabilization of the Grignard reagent through the formation of a more stable complex. clockss.orgharvard.edu Its higher boiling point (66°C) can also lead to faster reaction rates. harvard.edu For many aryl Grignard preparations, THF is the preferred solvent due to its superior solvating power, which can be particularly important for less reactive aryl bromides. masterorganicchemistry.com The stability of the Grignard reagent in solution is also influenced by the solvent, with the THF-solvated species generally exhibiting good stability. rsc.org
Additive Effects in Grignard Formation (e.g., Lithium Chloride Mediation)
In recent years, the use of additives to enhance the formation of Grignard reagents has become a common strategy. Lithium chloride (LiCl) has been shown to be a particularly effective additive in the preparation of arylmagnesium reagents from aryl bromides. nih.gov
The addition of LiCl to the reaction mixture significantly accelerates the bromine-magnesium exchange reaction. This allows the reaction to proceed under milder conditions, often at room temperature or even lower, and can improve the yield of the desired Grignard reagent. nih.gov The presence of LiCl is believed to break up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species. nih.gov The use of the iPrMgCl·LiCl reagent, often referred to as "Turbo Grignard," has proven to be a powerful tool for the synthesis of a wide range of functionalized arylmagnesium compounds.
Transmetalation Approaches for Aromatic Grignard Reagents
An alternative to the direct synthesis from an aryl halide is the preparation of a Grignard reagent via transmetalation from another organometallic species. This approach is particularly useful when the direct method is problematic, for instance, due to the presence of sensitive functional groups that are incompatible with the conditions of direct magnesium insertion.
Conversion from Aryllithium Species
A common transmetalation route involves the reaction of an aryllithium compound with a magnesium halide salt. In the case of this compound, this would involve the initial formation of 2,3,4-trimethoxyphenyllithium, followed by its reaction with magnesium bromide.
The aryllithium precursor, 2,3,4-trimethoxyphenyllithium, can be prepared by either direct lithiation of 1,2,3-trimethoxybenzene (B147658) if a suitable directing group is present, or more commonly, through lithium-halogen exchange from 1-bromo-2,3,4-trimethoxybenzene using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures.
Once the aryllithium is formed, it is then treated with a magnesium halide, typically anhydrous magnesium bromide or its diethyl etherate complex (MgBr₂·OEt₂). The transmetalation reaction is generally fast and proceeds to give the desired arylmagnesium bromide and the corresponding lithium halide salt. This method provides a clean and often high-yielding route to the Grignard reagent, avoiding the potential initiation issues associated with direct magnesium insertion.
Table 2: General Procedure for Transmetalation from Aryllithium
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1. Aryllithium Formation | Aryl Bromide + n-BuLi or t-BuLi in THF or Et₂O, -78°C | Formation of the aryllithium intermediate via lithium-halogen exchange. |
| 2. Transmetalation | Addition of MgBr₂·OEt₂ solution in THF or Et₂O, -78°C to room temperature | Conversion of the aryllithium to the arylmagnesium bromide. |
Alternative Metal-Halogen Exchange Pathways
While the classic preparation of Grignard reagents involves the reaction of an organic halide with magnesium metal, alternative methods like metal-halogen exchange offer distinct advantages, particularly for complex or functionalized aryl bromides. wikipedia.orgyoutube.com This pathway involves the reaction of the aryl bromide with a pre-formed organometallic reagent, typically an organolithium or another Grignard reagent. wikipedia.org
One common approach is the lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium or tert-butyllithium, reacts with 1-bromo-2,3,4-trimethoxybenzene. wikipedia.orgharvard.edu This reaction is typically very fast, even at low temperatures, and generates an aryllithium intermediate (2,3,4-trimethoxyphenyllithium). This intermediate can then be converted to the desired Grignard reagent by transmetalation with a magnesium halide salt, like magnesium bromide (MgBr₂).
An alternative and widely used method is the magnesium-halogen exchange. This process uses a more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or bromide, to exchange with the less reactive aryl bromide. nih.govharvard.edu The equilibrium of this reaction is driven by the formation of the more stable arylmagnesium species. This method is noted for its excellent tolerance of various functional groups that might be incompatible with organolithium reagents. uni-muenchen.de The rate of magnesium-halogen exchange can be influenced by electronic factors, with electron-withdrawing groups on the aromatic ring generally accelerating the reaction. harvard.edu
Table 1: Comparison of Metal-Halogen Exchange Reagents for Aryl Bromides
| Reagent System | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| RLi (e.g., n-BuLi, t-BuLi) then MgX₂ | Low temperatures (-78 °C to -100 °C) in ethereal solvents (THF, Et₂O) | Very rapid exchange rates. harvard.edu | Requires a two-step process (exchange then transmetalation). Organolithium reagents are highly basic and can react with sensitive functional groups. |
| i-PrMgX (X = Cl, Br) | -40 °C to 25 °C in THF | One-pot procedure, tolerates a wider range of functional groups. harvard.eduuni-muenchen.de | Reaction times can be longer, and exchange is an equilibrium process. harvard.edu |
| Lithium Trialkylmagnesiate (e.g., Bu₃MgLi) | -78 °C to 0 °C in THF | Highly reactive, faster than standard Grignard reagents. harvard.edu | Less functional group tolerance compared to i-PrMgX due to higher reactivity. harvard.edu |
Directed Ortho-Metalation (DoM) as a Strategic Precursor Synthesis
The regioselective synthesis of the crucial precursor, 1-bromo-2,3,4-trimethoxybenzene, presents a significant challenge due to the multiple possible positions for substitution on the benzene (B151609) ring. Directed ortho-metalation (DoM) emerges as a powerful and precise strategy to overcome this obstacle. wikipedia.orgorganic-chemistry.org DoM utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org This generates a stabilized aryllithium intermediate, which can then be trapped by an electrophile—in this case, a brominating agent—to install the bromine atom with high regioselectivity. wikipedia.org
For the synthesis of 1-bromo-2,3,4-trimethoxybenzene, the starting material is 1,2,3-trimethoxybenzene. The methoxy (B1213986) groups themselves serve as the DMGs, directing the metalation to the desired C4 position.
Methoxy groups are highly effective DMGs in the DoM reaction. wikipedia.orgwikipedia.org The oxygen atom, being a Lewis base, coordinates to the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination creates a temporary complex that increases the kinetic acidity of the protons at the adjacent ortho positions, facilitating their removal by the base. baranlab.org
The synthesis of 1-bromo-2,3,4-trimethoxybenzene from 1,2,3-trimethoxybenzene via DoM is a two-stage process:
Directed ortho-Metalation: 1,2,3-trimethoxybenzene is treated with an organolithium base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether, typically at low temperatures. The methoxy groups at C1 and C2 synergistically direct the deprotonation to the C6 position, while the C2 and C3 methoxy groups direct to the C4 position. The C4 position is generally favored due to a combination of electronic and steric factors, leading to the formation of 2,3,4-trimethoxyphenyllithium.
Bromination: The resulting aryllithium intermediate is then quenched with an electrophilic bromine source. A variety of brominating agents can be employed for this step. Common examples include liquid bromine (Br₂), 1,2-dibromoethane, or solid N-bromosuccinimide (NBS). The choice of reagent can impact the reaction's cleanliness and ease of workup. This step yields the target molecule, 1-bromo-2,3,4-trimethoxybenzene. google.com
The presence of multiple methoxy groups on the benzene ring, as in 1,2,3-trimethoxybenzene, introduces significant challenges in controlling chemo- and regioselectivity. thesisabstracts.com The primary challenge is directing the metalation to a single, desired position when multiple sites are activated.
In 1,2,3-trimethoxybenzene, the protons at C4 and C6 are both ortho to at least one methoxy group and are therefore candidates for deprotonation.
C4-H: ortho to the C3-methoxy and meta to the C1-methoxy.
C6-H: ortho to the C1-methoxy and meta to the C3-methoxy.
The C2-methoxy group exerts a directing influence on both positions. The regioselectivity of the lithiation is a subtle interplay of the cumulative directing power of the groups and steric hindrance. Often, a mixture of isomers can be formed. acs.orgnih.gov Precise control of reaction parameters is essential to favor the formation of the desired C4-lithiated species.
Table 2: Factors Influencing Regioselectivity in the Metalation of Polymethoxybenzenes
| Factor | Effect on Selectivity | Example/Rationale |
|---|---|---|
| Organolithium Reagent | The steric bulk and basicity of the base can influence which proton is abstracted. | s-BuLi is more sterically hindered than n-BuLi and may favor the less sterically crowded site. nih.govorganic-chemistry.org |
| Temperature | Lower temperatures (-78 °C) often increase selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. nih.gov | Running the reaction at the lowest practical temperature can prevent isomerization or competitive deprotonation. |
| Solvent/Additives | Coordinating additives like TMEDA can break up organolithium aggregates, increasing basicity and altering the steric environment around the lithium atom. baranlab.orgorganic-chemistry.org | TMEDA can chelate the lithium ion, potentially altering the regiochemical preference compared to the reaction in THF alone. |
| Reaction Time | Prolonged reaction times or warming can lead to equilibration and the formation of a thermodynamic mixture of lithiated species. | Quenching the reaction quickly after the initial deprotonation can help isolate the kinetic product. |
Fundamental Reactivity and Mechanistic Investigations of 2,3,4 Trimethoxyphenylmagnesium Bromide
Nucleophilic Addition Reactions to Carbonyl Electrophiles
2,3,4-Trimethoxyphenylmagnesium bromide, as a typical Grignard reagent, exhibits strong nucleophilic character due to the polarized carbon-magnesium bond. mnstate.edumasterorganicchemistry.com This inherent reactivity allows it to readily attack the electrophilic carbon of a carbonyl group, leading to the formation of a new carbon-carbon bond. uoanbar.edu.iqpressbooks.pub The general mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl compound, which results in a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. pressbooks.publibretexts.org
Reactivity with Aldehydes (excluding formaldehyde) and Ketones for Alcohol Synthesis
The reaction of this compound with aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. uoanbar.edu.iqkhanacademy.orglibretexts.org The trimethoxyphenyl group is introduced at the carbonyl carbon, leading to a diverse range of alcohol products.
The general transformation can be represented as follows:
With Aldehydes: this compound reacts with an aldehyde (RCHO) to form a secondary alcohol after hydrolysis.
With Ketones: Reaction with a ketone (R₂C=O) yields a tertiary alcohol following acidic workup. uoanbar.edu.iqthermofisher.com
Table 1: Synthesis of Alcohols from this compound and Carbonyl Compounds
| Carbonyl Compound | Product | Alcohol Type |
|---|---|---|
| Aldehyde (RCHO) | 2,3,4-Trimethoxyphenyl(R)methanol | Secondary |
| Ketone (R₂C=O) | 2,3,4-Trimethoxyphenyl(R)₂methanol | Tertiary |
Transformations with Esters and Acid Halides (e.g., Weinreb Amides)
The reaction of this compound with esters and acid halides typically leads to the formation of tertiary alcohols. uoanbar.edu.iqlibretexts.org This occurs because the initial addition product, a ketone, is also reactive towards the Grignard reagent. uoanbar.edu.iq Consequently, two equivalents of the Grignard reagent add to the carbonyl carbon. uoanbar.edu.iqlibretexts.org
However, the use of Weinreb-Nahm amides (N-methoxy-N-methylamides) offers a significant advantage in controlling this reactivity. wikipedia.orgyoutube.com The reaction of this compound with a Weinreb-Nahm amide forms a stable chelated intermediate, which prevents over-addition. wikipedia.org This intermediate is then hydrolyzed to afford the corresponding ketone in high yield. wikipedia.orgrsc.org This method provides a reliable strategy for the synthesis of 2,3,4-trimethoxyphenyl ketones. wikipedia.orgrsc.org The reaction is compatible with a wide range of functional groups. rsc.org
Table 2: Reactivity with Esters, Acid Halides, and Weinreb Amides
| Electrophile | Intermediate/Product | Key Feature |
|---|---|---|
| Ester (RCOOR') | Tertiary Alcohol | Two equivalents of Grignard reagent add. |
| Acid Halide (RCOX) | Tertiary Alcohol | Two equivalents of Grignard reagent add. |
| Weinreb Amide | Ketone | Forms a stable intermediate, preventing over-addition. wikipedia.org |
Carboxylation Reactions with Carbon Dioxide
This compound reacts with carbon dioxide in a carboxylation reaction to produce 2,3,4-trimethoxybenzoic acid. ucalgary.caquora.com This reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. ucalgary.ca The initial product is a magnesium carboxylate salt, which upon acidification, yields the carboxylic acid. ucalgary.caquora.com This method is a common and effective way to synthesize carboxylic acids from Grignard reagents. google.com The use of solid carbon dioxide (dry ice) is a frequent practice for this transformation. ucalgary.ca
A patent describes a preparation method for 2,3,4-trimethoxybenzoic acid that involves the reaction of 2,3,4-trimethoxy cyanophenyl with a sodium hydroxide (B78521) solution, followed by acidification. google.com Another patented method involves the oxidation of 2,3,4-trimethoxybenzaldehyde (B140358). google.com Research has also explored mechanochemical Grignard reactions with gaseous CO₂ to produce carboxylic acids, noting that aryl bromides with methoxy (B1213986) substituents can sometimes lead to symmetric ketones as byproducts. nih.gov
Ring-Opening Reactions with Epoxides
Grignard reagents, including this compound, can act as nucleophiles to open the strained ring of epoxides. chemistrysteps.commdpi.com This reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org
The regioselectivity of the attack depends on the substitution pattern of the epoxide. For unsubstituted or symmetrically substituted epoxides, the attack occurs at either carbon. In the case of unsymmetrical epoxides, the attack generally happens at the less sterically hindered carbon atom under basic or neutral conditions. youtube.com The reaction results in the formation of a β-substituted alcohol after acidic workup. chemistrysteps.com This method is synthetically useful for extending a carbon chain by two atoms while introducing a hydroxyl group. libretexts.org
Stereochemical Control and Diastereoselectivity in Addition Reactions
The stereochemical outcome of the addition of Grignard reagents to chiral carbonyl compounds is a critical aspect of asymmetric synthesis. The diastereoselectivity of these reactions is often rationalized using models like the Felkin-Anh model, which predicts the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the α-carbon of the carbonyl compound.
However, the stereoselectivity of reactions involving allylmagnesium reagents with chiral ketones can be challenging to predict with standard models. nih.gov This difficulty arises because the complexation step may not be reversible, limiting the accessible conformations for the nucleophilic attack. nih.gov Despite these challenges, diastereoselective additions can still be achieved if one face of the carbonyl group is effectively blocked. nih.gov In some cases, the diastereoselectivity of Grignard additions has been observed to be dependent on reaction conditions such as temperature, with higher temperatures sometimes leading to increased diastereoselectivity. nih.gov A study on the Grignard reaction of a carbohydrate-derived aldehyde with benzylmagnesium halides showed the formation of a mixture of diastereomeric alcohols. nih.gov
Single-Electron Transfer (SET) Pathways and Radical Intermediates
While the primary reaction pathway for Grignard reagents with many electrophiles is polar nucleophilic addition, evidence suggests that single-electron transfer (SET) can be a competing or even dominant mechanism in certain cases. The formation of Grignard reagents itself is believed to involve radical intermediates. harvard.edualfredstate.edu
The SET pathway involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent. These radical intermediates can then undergo various subsequent reactions, including coupling and disproportionation. harvard.edualfredstate.edu The presence of radical intermediates can be inferred from the formation of dimeric byproducts. For instance, the formation of biphenyl (B1667301) during the preparation of phenylmagnesium bromide is evidence for the intermediacy of phenyl radicals. mnstate.edu
The propensity for a reaction to proceed via an SET mechanism is influenced by factors such as the reduction potential of the substrate and the oxidation potential of the Grignard reagent. Ketones with low-lying LUMOs are more susceptible to reduction via SET. The presence of MgBr₂ has been shown to be important for oxidative homocoupling reactions involving Grignard reagents in the presence of TEMPO, suggesting a role for bromide in the SET process. rsc.org Computational studies have indicated that intramolecular electron transfer within a dimeric Grignard-TEMPO complex is a viable pathway for biaryl formation. rsc.org The generation of aryl radicals from aryl halides can also be achieved through solid-state single electron transfer under mechanochemical conditions. nih.gov
Evidence for SET Mechanisms in Specific Reactions (e.g., with Nitroarenes)
The reaction of Grignard reagents with nitroarenes often proceeds via a non-standard mechanism, with substantial evidence pointing towards a Single Electron Transfer (SET) process. While direct studies on this compound are not extensively detailed in the literature, the behavior of analogous aryl Grignard reagents, such as phenylmagnesium bromide (PhMgBr), in these reactions provides a strong basis for mechanistic inference.
In reactions with nitroarenes like 2-methoxy-1-nitronaphthalene (B3031550), a clear divergence in reaction pathways is observed between alkyl and aryl Grignard reagents. psu.edu Alkylmagnesium halides predominantly yield 1,6-addition products. psu.edu In contrast, phenylmagnesium bromide provides a mixture of 1,4-addition and reductive 1,2-addition products. psu.edursc.org This difference in product profiles suggests that the mechanism for aryl Grignards may be distinct from the more straightforward SET pathway established for alkyl Grignards. psu.edu
Influence of Substrate and Reaction Conditions on Mechanistic Divergence
The course of Grignard reactions, including those involving this compound, is highly sensitive to the specific substrate and the conditions under which the reaction is performed. This sensitivity can lead to significant mechanistic divergence and different product outcomes.
Substrate Influence: The structure of the electrophile plays a critical role. In reactions with nitroarenes, the choice of substrate dictates the available reaction pathways. For instance, the reaction of various Grignard reagents with 2-methoxy-1-nitronaphthalene shows a clear preference for conjugate addition or reductive 1,2-addition depending on the Grignard's organic moiety. psu.edu Phenylmagnesium bromide, as a model for aryl Grignards, yields different product ratios compared to alkyl Grignards, indicating that the electronic and steric properties of the aryl group influence the mechanistic path. psu.edursc.org
Reaction Conditions:
Temperature: Temperature can significantly alter the distribution of products. In the reaction of hex-5-enylmagnesium bromide with a nitronaphthalene, the ratio of uncyclized to cyclized products was found to decrease at lower temperatures, directly linking temperature to the fate of the radical intermediate in an SET mechanism. psu.edursc.org
Solvent: The coordinating solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is not merely a medium but an active participant in the reaction. chemrxiv.orgresearchgate.net It influences the solubility, aggregation state, and reactivity of the Grignard reagent. While THF is common, the use of alternative solvents like 2-methyltetrahydrofuran (B130290) could alter the entire reaction system. chemrxiv.org
Stoichiometry and Addition Rate: The molar ratio of reactants can affect yields and side reactions. In some Grignard additions to ketones, using two equivalents of the Grignard reagent surprisingly led to lower yields of the desired alcohol, possibly due to complications during the acidic workup. rsc.org The rate of addition of the electrophile is also crucial; a rapid addition can cause the temperature to rise uncontrollably, leading to side reactions or precipitation of magnesium salts. rsc.org
| Factor | Influence on Reaction Mechanism and Outcome |
| Substrate Structure | Determines the available reaction pathways (e.g., 1,2- vs. 1,4-addition, conjugate addition). psu.edu |
| Temperature | Affects reaction rates and can alter the ratio of kinetic vs. thermodynamic products. psu.edu |
| Solvent | Influences the solubility, aggregation (Schlenk equilibrium), and reactivity of the Grignard reagent. chemrxiv.orgresearchgate.net |
| Stoichiometry | Can impact product yield and the extent of side reactions. rsc.org |
Basicity and Protonation Chemistry
Acid-Base Interactions with Protic Solvents and Acidic Functionalities
This compound is a potent base. The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the trimethoxyphenyl group. This inherent basicity makes the Grignard reagent extremely sensitive to protic substances.
Any compound with an acidic proton can react in a simple acid-base neutralization, which is often an undesired side reaction. The most common protic contaminant is water. rsc.org The reaction between the Grignard reagent and water is vigorous and results in the protonation of the aryl group to form 1,2,3-trimethoxybenzene (B147658) and the formation of magnesium hydroxybromide (Mg(OH)Br). This side reaction consumes the Grignard reagent, reducing the yield of the desired product, and is a primary reason why Grignard reactions must be conducted under strictly anhydrous conditions. rsc.org
Beyond water, other functional groups with acidic protons will also readily react. These include:
Alcohols
Thiols
Carboxylic acids
Terminal alkynes
Primary and secondary amines
In some cases, strong acids are used intentionally. For example, hydrogen bromide in acetic acid has been used for the demethylation of related dimethoxy-bromobenzoic acids, demonstrating a forceful acid-base interaction that leads to bond cleavage. elsevierpure.com This highlights the high reactivity of such compounds towards strong proton sources.
Strategies for Mitigating Undesired Proton Transfer
Preventing the premature quenching of the Grignard reagent by acidic protons is critical for successful synthesis. Several standard laboratory procedures are employed to create and maintain the necessary anhydrous environment.
Drying of Glassware: All glassware must be scrupulously dried before use. A common practice is to oven-dry the glassware for several hours and allow it to cool in a desiccator or under a stream of dry, inert gas (like nitrogen or argon) just before assembly. rsc.org
Anhydrous Solvents: The ether solvent (typically THF or diethyl ether) must be anhydrous. While freshly opened cans of anhydrous ether can sometimes be used directly, for sensitive reactions, solvents are often freshly distilled from a drying agent (e.g., sodium/benzophenone ketyl). rsc.org
Inert Atmosphere: The reaction is typically conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction apparatus. Drying tubes filled with a desiccant like calcium chloride or drierite are often used to protect the reaction from ambient moisture. rsc.org
Substrate Purity: The starting halide (1-bromo-2,3,4-trimethoxybenzene) and the electrophile must also be dry and free of acidic impurities.
Failure to adhere to these measures often results in the failure of the Grignard reaction to initiate or in significantly reduced yields. rsc.org
Kinetic Studies of Reactions Involving this compound
Kinetic studies are fundamental to understanding the detailed mechanism of reactions involving this compound. By measuring how the reaction rate changes with reactant concentrations, a mathematical rate law can be derived, offering insights into the composition of the transition state.
For a typical reaction with an electrophile (E), the rate law can be generally expressed as:
Rate = k[2,3,4-MeOPhMgBr]ⁿ[E]ᵐ
Here, 'k' represents the rate constant, while 'n' and 'm' are the orders of the reaction with respect to the Grignard reagent and the electrophile, respectively. These orders are determined experimentally by systematically varying the concentration of one reactant while holding the other constant and observing the effect on the initial reaction rate.
The interpretation of the reaction order 'n' for a Grignard reagent is often complex due to the Schlenk equilibrium. The value of 'n' may not be a simple integer. For instance, a fractional order (e.g., 0.5) might suggest that the reactive species is the monomer, which is in equilibrium with a less reactive dimer. A first-order dependence ('n' = 1) could indicate that the monomer is the dominant reactive species or that a dimer reacts directly with the electrophile in the rate-determining step. The use of reaction progress kinetic analysis, which monitors concentration changes over time, can provide a continuous rate/concentration profile to help elucidate these complex relationships. nih.gov
Flow chemistry provides a powerful platform for performing detailed kinetic analyses of fast and exothermic reactions, such as those involving Grignard reagents. chemicalindustryjournal.co.ukyoutube.com This modern technique offers superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch methods.
In a flow chemistry setup, solutions of this compound and a substrate are pumped at precise rates through a mixing junction and into a temperature-controlled reactor coil or microreactor. The reaction time is accurately determined by the reactor volume and the total flow rate. By varying these parameters, a large number of data points can be collected rapidly and efficiently. nih.gov
This approach is particularly advantageous for Grignard reactions for several reasons:
Enhanced Safety: The small reactor volume minimizes the amount of highly reactive Grignard reagent present at any given moment, and superior heat exchange prevents thermal runaways. youtube.com
Rapid Data Acquisition: A kinetic profile can be generated much faster than with traditional batch experiments, where each data point requires a separate reaction. nih.gov
In-line Analysis: Flow systems can be coupled directly with analytical instrumentation (e.g., IR, UV-Vis, or mass spectrometry) for real-time monitoring of species concentrations, providing high-quality kinetic data.
By enabling precise and rapid data collection, flow chemistry facilitates the accurate determination of rate laws and activation parameters, providing deep mechanistic insight into the reactions of this compound. nih.gov
Applications of 2,3,4 Trimethoxyphenylmagnesium Bromide in Complex Organic Synthesis
Cross-Coupling Methodologies for Aryl-Aryl and Aryl-Heteroatom Bond Formation
Cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the construction of biaryl and heteroaryl motifs that are prevalent in pharmaceuticals, natural products, and materials science. 2,3,4-Trimethoxyphenylmagnesium bromide serves as a potent nucleophilic partner in several of these transformations.
The Kumada-Corriu coupling, one of the pioneering cross-coupling reactions, involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govwikipedia.orgwiley-vch.de For the coupling of this compound with various aryl halides, palladium catalysts are often employed to facilitate the formation of unsymmetrical biaryls. organic-chemistry.org The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org
The electron-rich nature of the 2,3,4-trimethoxyphenyl group can accelerate the transmetalation step. However, the steric bulk imposed by the ortho-methoxy group can sometimes impede the reaction. The choice of palladium catalyst and ligands is crucial to achieving high yields and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can promote the desired cross-coupling while minimizing side reactions. organic-chemistry.orgnih.gov
Table 1: Illustrative Examples of Palladium-Catalyzed Kumada-Corriu Cross-Coupling Note: This table presents general examples of the Kumada-Corriu reaction to illustrate the methodology, as specific data for this compound is not readily available in the cited literature.
| Aryl Halide Partner | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |
| 4-Bromotoluene | Phenylmagnesium bromide | Pd(dba)₂ / P(t-Bu)₃ | 4-Methylbiphenyl | >95 | researchgate.net |
| 1-Bromo-4-fluorobenzene | Cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | 1-Cyclopropyl-4-fluorobenzene | 92 | organic-chemistry.org |
| 4-Bromoanisole | Phenylmagnesium chloride | [NiCl(IPr)₂] | 4-Methoxybiphenyl | 98 | capes.gov.br |
While the Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide, Grignard reagents like this compound can be used to synthesize the necessary boronic acid or boronate ester precursor. The Grignard reagent is reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the corresponding 2,3,4-trimethoxyphenylboronic acid.
This boronic acid can then participate in a palladium-catalyzed Suzuki-Miyaura reaction with an aryl or heteroaryl halide. researchgate.net This two-step approach is advantageous as boronic acids are generally more stable and tolerant of a wider range of functional groups than Grignard reagents. researchgate.net The electron-donating methoxy (B1213986) groups on the boronic acid can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
Nickel catalysts offer a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. nih.gov Nickel-catalyzed Kumada-type couplings of this compound with aryl and heteroaryl halides can be highly efficient. acs.orgnih.gov These reactions often proceed under milder conditions and can be particularly effective for the coupling of aryl chlorides, which are typically less reactive than bromides and iodides in palladium-catalyzed systems. organic-chemistry.org The mechanism is similar to that of palladium, involving Ni(0)/Ni(II) catalytic cycles. The use of specific ligands, such as N-heterocyclic carbenes (NHCs), can significantly enhance the catalytic activity and selectivity of nickel complexes in these transformations. capes.gov.brcapes.gov.br
Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions Note: This table provides examples of nickel-catalyzed couplings to demonstrate the scope of the methodology.
| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylmagnesium bromide | NiCl₂(dppp) | 4-Methylbiphenyl | 96 | nih.gov |
| 1-Naphthyl chloride | Phenylmagnesium bromide | NiCl₂(dppp) | 1-Phenylnaphthalene | 91 | nih.gov |
| 4-Bromo-chlorobenzene | t-Butylmagnesium chloride | NiCl₂ / NHC ligand | 4-t-Butyl-chlorobenzene | 99 | nih.gov |
The use of electron-rich aryl Grignard reagents like this compound presents specific challenges. The high nucleophilicity can lead to side reactions, such as homocoupling of the Grignard reagent. Furthermore, the steric hindrance from the ortho-methoxy group can slow down the desired cross-coupling reaction and may require more forcing conditions or carefully designed catalyst systems. nih.gov
Selectivity can also be an issue, particularly in substrates with multiple reactive sites. The strong basicity of the Grignard reagent limits the tolerance of acidic functional groups in the coupling partners. wikipedia.org Overcoming these challenges often involves the fine-tuning of reaction parameters such as the choice of catalyst, ligand, solvent, and temperature. For example, the use of less coordinating solvents or the addition of salts like lithium chloride can sometimes modulate the reactivity of the Grignard reagent and improve the outcome of the coupling reaction.
Preparation of Functionalized Phosphanes and Related Organometallics
The 2,3,4-trimethoxyphenyl moiety can be incorporated into other important classes of organic compounds, such as organophosphorus ligands, which are crucial in catalysis.
Tris(aryl)phosphanes are widely used as ligands in transition metal catalysis. The synthesis of tris(2,3,4-trimethoxyphenyl)phosphane (B14360835) can be achieved by reacting three equivalents of this compound with phosphorus trichloride (B1173362) (PCl₃). This reaction is analogous to the synthesis of other triarylphosphines, such as the well-studied tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP). capes.gov.brwikipedia.org
The resulting phosphane would be expected to be a highly electron-rich and sterically bulky ligand. The electron-donating methoxy groups increase the electron density on the phosphorus atom, enhancing its Lewis basicity and its ability to stabilize high-oxidation-state metal centers in catalytic intermediates. capes.gov.br Such phosphanes are valuable in a variety of catalytic applications, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.comrsc.org The steric bulk can also influence the selectivity of catalytic reactions in which it is employed as a ligand.
Ligand Synthesis for Catalysis
The 2,3,4-trimethoxyphenyl moiety is a valuable component in the design of specialized ligands, particularly phosphine ligands, which are crucial for homogeneous catalysis. The introduction of this sterically demanding and electron-rich aryl group can significantly influence the catalytic activity, selectivity, and stability of the metal complexes they form. This compound serves as a key building block for introducing this specific substituent onto a central phosphorus atom.
A common and effective method for the synthesis of triarylphosphines involves the reaction of phosphorus trichloride (PCl₃) with three equivalents of an aryl Grignard reagent. In this context, this compound can be employed to synthesize tris(2,3,4-trimethoxyphenyl)phosphane. This reaction proceeds via the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic phosphorus center, displacing the chloride ions.
A related chiral phosphine ligand, (RP)-(1S,2R)-N-Ephedrino(2,3,4-trimethoxyphenyl)phosphine-P-borane, has been synthesized from 1,2,3-trimethoxybenzene (B147658), the precursor to the Grignard reagent wiley-vch.de. The synthesis of such chiral ligands highlights the importance of the trimethoxyphenyl fragment in developing catalysts for asymmetric synthesis, where creating molecules with a specific three-dimensional orientation is essential.
Table 1: Plausible Synthesis of a Triarylphosphine Ligand
| Reactant 1 | Reactant 2 | Product | Application |
|---|
Construction of Bioactive Scaffolds and Pharmaceutical Intermediates
The carbon-carbon bond-forming capability of this compound makes it a powerful tool for constructing the core structures of medicinally relevant molecules. The 2,3,4-trimethoxyphenyl motif is found in a variety of compounds investigated for biological activity.
Synthesis of Phenethylamine Derivatives (analogous to 2,4,5-isomer)
Phenethylamines are a class of compounds with significant neuropharmacological activity. The substitution pattern on the phenyl ring is critical to their function. While the 2,4,5-trimethoxy isomer is famously a precursor to psychoactive compounds, the 2,3,4-trimethoxy substitution pattern offers a scaffold for different biologically active molecules.
A plausible and direct route to 2,3,4-trimethoxyphenethylamine using the corresponding Grignard reagent involves its reaction with a suitable two-carbon electrophile containing a protected amine function. For instance, the reaction with an aziridine (B145994) ring, particularly one activated with an electron-withdrawing group, would yield the desired carbon skeleton. Subsequent deprotection of the nitrogen atom would furnish the target phenethylamine. This approach is analogous to syntheses of other substituted phenethylamines where Grignard reagents are added to ethylene (B1197577) oxide followed by conversion of the resulting alcohol to an amine. A study has shown the synthesis of related 3,3-diarylpropylamines, including a derivative containing the 2,3,4-trimethoxyphenyl group, through the reaction of 1,2,3-trimethoxybenzene with an activated azetidine, demonstrating the feasibility of coupling this ring system with nitrogen-containing synthons acs.org.
Table 2: Proposed Synthesis of a Phenethylamine Derivative
| Reactant 1 | Electrophile Example | Intermediate Product | Final Product |
|---|
Formation of Substituted Aromatic Ketones and Alcohols for Medicinal Chemistry Applications
Substituted aromatic ketones and tertiary alcohols are common structural motifs in medicinal chemistry, serving as intermediates for more complex drug targets or as bioactive molecules themselves nih.gov. This compound readily reacts with a variety of carbonyl-containing electrophiles to produce these structures.
The reaction with an aldehyde, such as benzaldehyde, results in the formation of a secondary alcohol, in this case, (phenyl)(2,3,4-trimethoxyphenyl)methanol. Similarly, reaction with a ketone would yield a tertiary alcohol. These alcohol products are often targets themselves or can be further oxidized to the corresponding ketones.
Alternatively, ketones can be synthesized more directly by reacting the Grignard reagent with an acyl chloride or an ester google.com. For example, the acylation of this compound with acetyl chloride would produce 1-(2,3,4-trimethoxyphenyl)ethanone. These ketones are valuable precursors for synthesizing compounds like chalcones, flavonoids, and other heterocyclic systems with potential therapeutic properties. The synthesis of the related 2,3,4-trimethoxybenzaldehyde (B140358) is a known process, providing a key starting material for various drug synthesis pathways chemrxiv.org.
Table 3: Synthesis of Aromatic Ketones and Alcohols
| Grignard Reagent | Electrophile | Product Class | Example Product |
|---|---|---|---|
| This compound | Benzaldehyde | Secondary Alcohol | (Phenyl)(2,3,4-trimethoxyphenyl)methanol |
| This compound | Acetyl Chloride | Ketone | 1-(2,3,4-Trimethoxyphenyl)ethanone |
Approaches to Aryl Glycines and Related Amino Acid Derivatives
α-Aryl glycines are non-proteinogenic amino acids that are important components of peptidomimetics, natural products, and pharmaceuticals, including antibiotics and enzyme inhibitors organic-chemistry.orgpitt.edu. The synthesis of these chiral building blocks is an area of significant research.
A viable strategy to synthesize α-(2,3,4-trimethoxyphenyl)glycine derivatives involves the reaction of this compound with a suitable imine electrophile derived from glyoxylic acid pitt.edu. For example, the addition of the Grignard reagent to an N-sulfinyl imino ester of glyoxylate (B1226380) can proceed with high diastereoselectivity, providing a route to chiral α-aryl glycines after subsequent hydrolysis of the ester and removal of the chiral auxiliary.
Another established method is the three-component Petasis reaction or related palladium-catalyzed couplings, which use arylboronic acids pitt.edu. This compound is a direct precursor to the required 2,3,4-trimethoxyphenylboronic acid via reaction with a trialkyl borate, such as trimethyl borate, followed by acidic workup. This highlights the Grignard reagent's role as a key starting material for these advanced amino acid syntheses.
Catalytic Roles of Grignard Reagents
Beyond their classical role as stoichiometric nucleophiles, Grignard reagents can also function as catalysts in certain organic transformations. This less conventional application is part of a growing field focused on using earth-abundant main-group metals to replace precious transition-metal catalysts, aligning with the principles of green chemistry wiley-vch.deacs.orgevitachem.com.
Grignard Reagent-Catalyzed Hydroboration of Unsaturated Systems (e.g., Esters, Nitriles, Imines)
Hydroboration is a powerful method for the reduction of unsaturated functional groups. While traditionally performed with borane (B79455) reagents alone or with transition-metal catalysts, recent studies have shown that simple, commercially available Grignard reagents can effectively catalyze these reactions wiley-vch.deevitachem.com.
This catalytic process is particularly useful for the reduction of polar unsaturated bonds in esters, nitriles, and imines using mild boron sources like pinacolborane (HBpin). The reaction proceeds under mild conditions, typically at room temperature, and avoids the need for complex ligand systems or harsh reducing agents evitachem.com. For example, a small amount (e.g., 5 mol%) of a Grignard reagent like methylmagnesium chloride (MeMgCl) can catalyze the hydroboration of esters to their corresponding alcohols in high yields and over short reaction times evitachem.com. Similarly, nitriles and imines can be reduced to primary and secondary amines, respectively acs.orgevitachem.com.
The proposed mechanism involves the Grignard reagent activating the pinacolborane, leading to the formation of a more reactive magnesium hydride species or a bimetallic intermediate that facilitates the hydride transfer to the unsaturated substrate evitachem.com. This green hydroboration protocol is highly chemoselective and represents a significant advance in sustainable chemistry wiley-vch.deevitachem.com. While specific studies focusing on this compound as the catalyst are not prominent, the general principle applies to a wide range of Grignard reagents.
Table 4: Grignard Reagent-Catalyzed Hydroboration
| Substrate | Reducing Agent | Catalyst (Example) | Product Type |
|---|---|---|---|
| Ester (RCOOR') | Pinacolborane (HBpin) | MeMgCl | Primary Alcohol (RCH₂OH) |
| Nitrile (RCN) | Pinacolborane (HBpin) | MeMgCl | Primary Amine (RCH₂NH₂) |
Spectroscopic and Computational Characterization of 2,3,4 Trimethoxyphenylmagnesium Bromide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of diamagnetic organometallic compounds like Grignard reagents. sigmaaldrich.com It provides detailed information about the atomic connectivity and the chemical environment of nuclei.
Upon the formation of 2,3,4-trimethoxyphenylmagnesium bromide from its precursor, 2,3,4-trimethoxybromobenzene, significant changes in the ¹H and ¹³C NMR spectra are anticipated. The insertion of magnesium between the carbon and bromine atoms leads to a substantial upfield shift (to lower ppm values) for the aromatic proton and carbon signals, particularly for those ortho and para to the C-Mg bond. This is due to the increased electron density on the aromatic ring imparted by the electropositive magnesium.
Expected ¹H and ¹³C NMR Chemical Shifts
| Compound | Aromatic Protons (ppm) | Methoxy (B1213986) Protons (ppm) | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) |
| 2,3,4-Trimethoxybromobenzene | ~6.7-7.2 | ~3.8-3.9 | ~110-155 | ~56-61 |
| This compound (Predicted) | ~6.0-6.8 | ~3.7-3.8 | ~100-165 (C-Mg highly shielded) | ~55-60 |
To unambiguously assign the proton and carbon signals of this compound and confirm its structure, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between adjacent protons on the aromatic ring. cam.ac.uklibretexts.org For instance, a cross-peak between the two aromatic protons would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. wikipedia.orglibretexts.org It would allow for the definitive assignment of each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edublogspot.com This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbon bonded to the magnesium and the carbons bearing the methoxy groups, by observing their correlations with nearby protons.
Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances without the need for identical reference standards. ox.ac.uknih.gov In the synthesis of this compound, qNMR can be used to monitor the progress of the reaction and to determine the final yield.
The process involves adding a known amount of an inert internal standard to the reaction mixture. By comparing the integral of a characteristic signal from the Grignard product to the integral of a signal from the standard, the concentration of the formed this compound can be accurately calculated. ox.ac.uk This method allows for a direct measurement of the conversion of the starting aryl bromide to the Grignard reagent.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov
For this compound, the IR and Raman spectra would be dominated by the characteristic vibrations of the trimethoxy-substituted benzene (B151609) ring. Key expected vibrational modes include:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| C-H stretching (aromatic) | 3000-3100 | |
| C-H stretching (aliphatic, -OCH₃) | 2830-2950 | |
| C=C stretching (aromatic ring) | 1450-1600 | Multiple bands are expected. |
| C-O stretching (aryl ethers) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Strong, characteristic bands. |
| C-Mg stretching | 300-600 | This would be a key indicator of Grignard formation, though it may be weak and difficult to observe in a standard IR spectrum. Raman spectroscopy can be more sensitive to such vibrations. |
The C-Br stretching vibration of the starting material, 2,3,4-trimethoxybromobenzene (typically found in the 500-600 cm⁻¹ region), would disappear upon successful formation of the Grignard reagent.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. The analysis of highly reactive organometallic compounds like Grignard reagents can be challenging due to their low volatility and thermal lability.
The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and magnesium isotopes. The primary fragmentation pathways would likely involve the loss of the methoxy groups and cleavage of the C-Mg bond.
Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
| 270/272 | [C₉H₁₁OMgBr]⁺ (Molecular ion) |
| 167 | [C₉H₁₁O₃]⁺ (Loss of MgBr) |
| 152 | [C₈H₈O₃]⁺ (Loss of CH₃ from the above fragment) |
| 124 | [C₇H₈O₂]⁺ (Further fragmentation) |
Computational Chemistry and Density Functional Theory (DFT) Studies
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) are invaluable for predicting the properties of molecules like this compound.
DFT calculations can provide insights into:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles of the molecule.
Electronic Properties: Calculating the charge distribution, which can help in understanding the reactivity of the C-Mg bond.
Spectroscopic Properties: Simulating IR, Raman, and NMR spectra that can be compared with experimental data for structural validation.
For this compound, DFT studies would likely focus on the influence of the three methoxy groups on the electronic structure and reactivity of the Grignard reagent, as well as the thermodynamics of its formation.
Elucidation of Reaction Mechanisms and Transition States
The reaction mechanisms of Grignard reagents are complex and can proceed through different pathways, primarily polar (nucleophilic) or single-electron transfer (SET) mechanisms. acs.org The preferred pathway is influenced by factors such as the substrate, the Grignard reagent's structure, and the solvent. acs.org
Polar Mechanism: In this pathway, the Grignard reagent acts as a nucleophile. The carbon-magnesium bond, which is highly polarized, allows the organic group to attack an electrophilic center, such as the carbon atom of a carbonyl group. leah4sci.com This addition typically proceeds through a six-membered ring transition state where the magnesium atom coordinates with the carbonyl oxygen. cerritos.edu
Single-Electron Transfer (SET) Mechanism: Alternatively, the reaction can be initiated by the transfer of a single electron from the Grignard reagent to the substrate. nih.gov This forms a radical anion from the substrate and a radical cation from the Grignard reagent, which then recombine. nih.gov The SET pathway is more likely with certain substrates, like ketones with bulky groups, and for some Grignard reagents themselves. nih.govacs.org
Computational studies on model Grignard reactions, such as methylmagnesium chloride with formaldehyde, have been used to map out the potential energy surfaces for these mechanisms and identify the structures of the transition states. nih.gov For aryl Grignard reagents, studies have also explored an SRN1 (substitution nucleophilic radical chain) pathway for cross-coupling reactions with aryl halides, which proceeds without a transition-metal catalyst. lookchem.com The elucidation of these mechanisms for a specific compound like this compound would require dedicated DFT calculations to model the transition states for its reactions with various electrophiles. rsc.org
Prediction of Reactivity and Regioselectivity
The reactivity of a Grignard reagent is fundamentally tied to the nucleophilicity of the carbon atom bonded to magnesium. leah4sci.com The presence of three electron-donating methoxy groups (-OCH₃) on the phenyl ring of this compound is expected to increase the electron density on the aromatic ring, potentially influencing the nucleophilicity of the carbanionic carbon.
Computational models can predict reactivity by calculating properties like the charge on the carbon atom and the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally correlates with greater nucleophilicity and reactivity.
Regioselectivity becomes a key consideration when the electrophile has multiple reaction sites. For instance, in reactions with α,β-unsaturated carbonyl compounds, Grignard reagents can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition. The regiochemical outcome depends on a variety of factors including steric hindrance, the "hardness" or "softness" of the nucleophile and electrophile (HSAB theory), and the presence of catalysts like copper(I) salts, which typically favor 1,4-addition. For a sterically hindered Grignard reagent or ketone, the reaction pathway may be altered. nih.gov Predicting the regioselectivity for this compound would involve computational modeling of the transition states for both the 1,2- and 1,4-addition pathways to determine which is energetically more favorable.
Table 1: Factors Influencing Grignard Reagent Reactivity and Regioselectivity
| Factor | Influence on Reactivity/Regioselectivity |
|---|---|
| Electronic Effects | Electron-donating groups on the aryl ring generally increase nucleophilicity. |
| Steric Hindrance | Bulky groups on the Grignard or substrate can hinder attack at certain positions, influencing regioselectivity. |
| Solvent | The coordinating solvent (e.g., THF, diethyl ether) stabilizes the Grignard reagent and influences its aggregation state and reactivity. libretexts.org |
| Temperature | Reaction temperature can affect the kinetic vs. thermodynamic product ratio. |
| Catalysts (e.g., Cu(I)) | Can change the reaction mechanism and favor conjugate addition over direct addition. |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of Grignard reagents, involving the reaction of an organohalide with magnesium metal in an ethereal solvent, often faces challenges such as exothermic initiation and sensitivity to air and moisture. mnstate.eduvapourtec.com Future research should focus on developing greener and safer methods for the production of 2,3,4-Trimethoxyphenylmagnesium bromide.
A significant area of exploration is the implementation of continuous flow chemistry. vapourtec.com This approach offers superior heat and mass transfer, mitigating the risks associated with the often-unpredictable and highly exothermic formation of Grignard reagents. vapourtec.com In-situ generation in a flow system, where the reagent is produced and immediately consumed in a subsequent reaction, would eliminate the need for storage and handling of this sensitive compound, enhancing safety and process efficiency. vapourtec.com Research efforts could focus on optimizing reactor design, such as packed-bed reactors with commercially available magnesium, and studying the long-term stability and activity of the magnesium surface for sustained production.
Furthermore, one-pot synthetic strategies, such as the in situ Grignard Metalation Method (iGMM), could be adapted for this specific reagent. nih.gov These methods can reduce the number of synthetic steps, minimize waste, and potentially avoid the need for pre-activated magnesium, contributing to a more sustainable chemical process. nih.gov
Table 1: Potential Sustainable Synthetic Strategies
| Research Avenue | Rationale & Key Objectives |
|---|---|
| Continuous Flow Synthesis | Enhance safety by controlling exothermicity; improve efficiency by integrating synthesis and reaction steps; minimize handling of the air-sensitive reagent. vapourtec.com |
| In-situ Generation | Avoid isolation and storage; increase process safety and atom economy by telescoping reactions. vapourtec.com |
| Alternative Solvent Systems | Investigate greener solvents to replace traditional ethers, reducing environmental impact. |
| Mechanochemical Synthesis | Explore solvent-free or low-solvent ball-milling techniques to reduce volatile organic compound (VOC) usage. |
Exploration of Novel Catalytic Transformations Mediated by this compound
While Grignard reagents are primarily known as stoichiometric nucleophiles, they can also play crucial roles in catalysis. numberanalytics.com Future work could investigate the potential of this compound, or derivatives thereof, to act as a mediator or precursor in novel catalytic cycles. The electron-donating methoxy (B1213986) groups could modulate the electronic properties of a resulting magnesium-based catalyst or a transition-metal center it helps to form.
One avenue is the preparation of unique Ziegler-Natta or other coordination polymerization catalysts. numberanalytics.com By reacting this compound with transition metal halides, novel catalytic species could be generated for olefin polymerization, potentially imparting unique properties to the resulting polymers. numberanalytics.com Another area of interest is its use in forming magnesium-based catalysts for various organic transformations, where the trimethoxyphenyl ligand could influence the catalyst's solubility, stability, and stereoselectivity.
Asymmetric Synthesis Applications
The application of Grignard reagents in asymmetric synthesis is a field of continuous development. wmich.edu Research into the use of this compound in stereoselective reactions is a promising frontier. This could be approached in several ways:
Reactions with Prochiral Electrophiles: Investigating the addition of this compound to prochiral aldehydes, ketones, and imines in the presence of chiral ligands or additives. The goal would be to achieve high diastereo- or enantioselectivity in the formation of chiral alcohols and amines. wmich.edu
Development of Chiral Ligands: The trimethoxyphenyl moiety itself could be a scaffold for a new class of chiral ligands. Functionalization of the aromatic ring, followed by resolution, could lead to chiral bidentate or tridentate ligands whose coordination to metals could induce asymmetry in catalytic reactions.
Use of Chiral Auxiliaries: Employing chiral auxiliaries, such as those derived from the Schöllkopf reagent, to direct the stereochemical outcome of reactions involving this compound could enable the asymmetric synthesis of complex molecules like unnatural amino acids. nih.gov
The development of such methods would be a significant step, as the asymmetric synthesis of piperidines and other heterocycles often relies on multi-step sequences. researchgate.net
Investigation of Cross-Coupling Reactions with Challenging Electrophiles
Kumada-Corriu coupling, which utilizes Grignard reagents, is a cornerstone of carbon-carbon bond formation. researchgate.net While effective for many substrates, the coupling of Grignard reagents with challenging electrophiles, such as unactivated alkyl halides or fluoroarenes, remains an area for improvement. nih.govpitt.edu
Future studies should systematically explore the reactivity of this compound in nickel- and iron-catalyzed cross-coupling reactions with a variety of difficult electrophilic partners. researchgate.netnih.gov The electron-rich nature of the 2,3,4-trimethoxyphenyl group might enhance the rate of transmetalation, potentially enabling reactions with less reactive electrophiles under milder conditions. Reductive cross-electrophile coupling, a modern approach that joins two different electrophiles, could also be explored where this Grignard reagent is formed in situ before coupling. scilit.comnih.gov
Table 2: Potential Challenging Electrophiles for Cross-Coupling Studies
| Electrophile Class | Rationale for Investigation | Potential Catalyst System |
|---|---|---|
| Alkyl Fluorides/Chlorides | C-F and C-Cl bonds are strong and their activation is a significant challenge in cross-coupling. pitt.edu | Nickel, Palladium with specialized ligands |
| Fluoro-heteroarenes | Important motifs in pharmaceuticals; selective C-F activation is highly desirable. nih.gov | Nickel with phosphine (B1218219) ligands nih.gov |
| Alkyl Tosylates/Mesylates | Readily available but often less reactive than halides in cross-coupling. | Iron, Nickel |
| Ammonium Salts (Katritzky salts) | Serve as synthetic equivalents of alkyl radicals for C(sp³)–C(sp²) bond formation. researchgate.net | Nickel |
Advanced Mechanistic Insights through In Situ Spectroscopic Monitoring
A deeper understanding of the fundamental behavior of this compound in solution is critical for optimizing its use and designing new applications. The mechanism of Grignard reagent formation and its subsequent reactions can be complex, often involving multiple species in equilibrium (the Schlenk equilibrium) and competing reaction pathways (polar vs. radical). acs.orgwikipedia.org
The application of modern process analytical technology (PAT), particularly in situ spectroscopic methods like FTIR (ReactIR) and Raman spectroscopy, can provide real-time mechanistic and kinetic data. acs.orgmt.comresearchgate.net Future research should employ these techniques to:
Monitor the formation of this compound from 1-bromo-2,3,4-trimethoxybenzene (B77699) to understand the induction period, reaction kinetics, and the influence of impurities or additives. mt.comharvard.edu
Characterize the species present in solution, providing insight into the position of the Schlenk equilibrium (2 RMgBr ⇌ R₂Mg + MgBr₂) and how it is affected by the solvent and the specific substitution pattern of the aryl group. wikipedia.org
Follow the progress of its reactions with various electrophiles in real-time to elucidate reaction mechanisms, identify key intermediates, and distinguish between polar and single-electron transfer (SET) pathways. acs.orgacs.org
Design of Polymerization and Material Science Applications
The role of Grignard reagents in polymer chemistry is well-established, serving as initiators for anionic polymerization and as precursors for coordination catalysts. numberanalytics.com The unique electronic structure of the 2,3,4-trimethoxyphenyl group makes its corresponding Grignard reagent an intriguing candidate for creating novel polymers and materials.
Potential research directions include:
Anionic Polymerization Initiator: Using this compound to initiate the polymerization of monomers like styrenes, dienes, or acrylates. numberanalytics.comacs.org The trimethoxyphenyl end-group could impart specific properties, such as altered solubility, thermal stability, or optical characteristics, to the resulting polymer.
Grignard Metathesis (GRIM) Polymerization: Applying this reagent in GRIM polymerization to synthesize conjugated polymers, such as substituted polythiophenes. rutgers.edu The electron-donating methoxy groups on the initiating fragment could influence the electronic properties of the final material, which is relevant for applications in organic electronics.
Synthesis of Functional Materials: Using the reagent to introduce the 2,3,4-trimethoxyphenyl moiety into larger structures to create functional materials. The trimethoxy substitution pattern is found in certain natural products and pharmacologically active compounds, and incorporating it into materials could lead to new applications in sensing, separations, or as functional additives.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-2,3,4-trimethoxybenzene |
| Magnesium |
| Magnesium bromide |
| Di(2,3,4-trimethoxyphenyl)magnesium |
| Styrene |
| Poly(3-alkylthiophenes) |
| Phenylmagnesium bromide |
| Cyclohexyl bromide |
| 4-bromofluorobenzene |
| Phenyl chloride |
| Phenyl triflate |
| 2-bromopyridine |
| Phenyl iodide |
| O-benzoyl hydroxylamine |
| Benzoyl anhydride |
| Benzyl bromide |
| Tetrahydronaphthalene |
| Aryl iodide |
| Alkyl bromide |
| Acetaldehyde |
| n-Butyl bromide |
| 2-hexanol |
| n-propylmagnesium bromide |
| Acetyl chloride |
| p-nitrochlorobenzene |
| Benzyl alcohol |
| 4-bromoisoquinoline |
| 4-amino-3-iodoisoquinoline |
| Trimethylsilylacetylene |
| p-toluenesulfonyl chloride |
| Sodium hydride |
| Thionyl chloride |
| n-BuLi |
| Methyl benzoate |
| Triphenylmethanol |
| Bromobenzene (B47551) |
| Biphenyl (B1667301) |
| Coumarin |
| MeLi |
| EtMgBr |
| i-PrMgBr |
| t-BuMgBr |
| 4-fluorotoluene |
| Phenylmagnesium chloride |
| 2-methoxyphenylmagnesium bromide |
| 4-methoxyphenylmagnesium bromide |
| Pyridine |
| Pyrazine |
| Pyridazine |
| Quinoxaline |
| Quinoline |
| 1,2-bis(diphenylphosphino)ethane |
| 1,3-bis(diphenylphosphino)propane |
| 1,1'-bis(diphenylphosphino)ferrocene |
| Nickel chloride |
| Lithium tetrachlorocuprate |
| Lithium chloride |
| Copper(II) chloride |
| Iron(III) acetylacetonate |
| Bromoethane |
| Toluene |
| 1,2-diphenylethane |
| Benzophenone |
| Benzaldehyde |
| Acetaldehyde |
| Fluorenone |
| Norbornene |
| Dicyclopentadiene |
| t-BuLi |
| Phenylisothiocyanate |
| Alprazolam |
| Etizolam |
| Lesinurad |
| Hydrazide |
| Trifluorotoluene |
| Hypoboric acid |
| SPhos-Pd-G3 |
| 4-amino-3-bromoisoquinoline |
Q & A
Basic Research Questions
Q. What are the critical considerations for handling and storing 2,3,4-trimethoxyphenylmagnesium bromide to ensure stability and safety?
- Methodological Answer : This Grignard reagent is highly moisture- and air-sensitive. Storage must be in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert gas (argon/nitrogen) at –20°C to prevent decomposition. Use flame-resistant equipment and avoid contact with water, as violent reactions can occur . Safety protocols include wearing flame-retardant lab coats, gloves, and eye protection. Quenching small aliquots with dry ice/isopropanol is recommended before disposal .
Q. What are the standard reaction conditions for nucleophilic additions using this compound?
- Methodological Answer : Reactions are typically performed in anhydrous THF at 0–25°C. The reagent reacts with electrophiles like carbonyl compounds (ketones, esters) to form tertiary alcohols. For example, adding it to 4-methoxybenzaldehyde generates a triarylmethanol derivative. Precise stoichiometry (1.1–1.5 eq.) and slow addition (1–2 hrs) minimize side reactions like over-addition or enolate formation .
Q. How can researchers safely quench excess this compound post-reaction?
- Methodological Answer : Gradual quenching is essential. Add saturated ammonium chloride (NH₄Cl) solution dropwise at 0°C until gas evolution ceases. For larger scales, pre-cooled isopropanol/dry ice mixtures can be used. Monitor pH to ensure complete neutralization. Residual magnesium salts are removed by filtration or aqueous washes .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in sterically hindered substrates?
- Methodological Answer : Steric hindrance (e.g., in ortho-substituted aryl ketones) slows nucleophilic attack. Strategies include:
- Using higher temperatures (40–50°C) to overcome kinetic barriers.
- Employing Lewis acids like CeCl₃ to activate carbonyl groups.
- Switching to less coordinating solvents (e.g., 2-MeTHF) to enhance reagent mobility .
Q. What analytical techniques are suitable for identifying side products in reactions involving this compound?
- Methodological Answer : Common side products include protonated aryl species (from incomplete reaction) or diarylmethanes (from double additions). Techniques:
- GC-MS : Monitors volatile intermediates and byproducts.
- ¹H/¹³C NMR : Detects residual aromatic protons or unexpected coupling patterns.
- HPLC with UV-Vis : Quantifies unreacted starting materials using reverse-phase columns (C18) with methanol/water gradients .
Q. How does the methoxy substitution pattern influence the reactivity of this compound compared to its isomers?
- Methodological Answer : The 2,3,4-trimethoxy group increases steric hindrance and electron density at the para position, reducing reaction rates with bulky electrophiles. Comparatively, 3,4,5-trimethoxyphenyl derivatives react faster due to symmetric electron donation. Solvent effects are pronounced: THF stabilizes the Grignard reagent, while ethers like 2-MeTHF enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
